molecular formula C22H25ClN2O2S B14982367 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14982367
M. Wt: 417.0 g/mol
InChI Key: PXPUWRAFAHWZMA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiophene ring and the azepane moiety. Common reagents used in these reactions include halogenating agents, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane moiety can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the benzofuran core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the azepane moiety can produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • Thiophene derivatives
  • Benzofuran derivatives

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, including the benzofuran core, thiophene ring, and azepane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25ClN2O2S

Molecular Weight

417.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25ClN2O2S/c1-15-17-13-16(23)8-9-19(17)27-21(15)22(26)24-14-18(20-7-6-12-28-20)25-10-4-2-3-5-11-25/h6-9,12-13,18H,2-5,10-11,14H2,1H3,(H,24,26)

InChI Key

PXPUWRAFAHWZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=CS3)N4CCCCCC4

Origin of Product

United States

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